Benzene, 1-ethyl-4-(1-methylethyl)-
Overview
Description
“Benzene, 1-ethyl-4-(1-methylethyl)-” is a chemical compound with the formula C11H16 . It is also known as Cumene, p-ethyl- or 1-Ethyl-4-isopropylbenzene .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-ethyl-4-(1-methylethyl)-” consists of a benzene ring substituted with an ethyl group and an isopropyl group . The molecular weight is 148.2447 .Physical And Chemical Properties Analysis
“Benzene, 1-ethyl-4-(1-methylethyl)-” has a boiling point of 471 K and a fusion temperature of 253.15 K . The enthalpy of vaporization is 49.4 kJ/mol at 319 K .Scientific Research Applications
Catalytic Oxidation Studies
Benzene, 1-ethyl-4-(1-methylethyl)-, is used in the study of catalytic oxidation processes. For instance, it is oxidized to yield specific hydroperoxides and other compounds, as demonstrated in a study by Orlińska and Romanowska (2011). They explored the oxidation of 1-methoxy-4-(1-methylethyl)benzene using N-hydroxyphthalimide and various metal salts, achieving significant yields under specific conditions (Orlińska & Romanowska, 2011).
Polymerization Initiators
This compound is also relevant in the field of polymerization. Dittmer, Pask, and Nuyken (1992) studied 1,4-Bis(1-methoxy-1-methylethyl)benzene, a novel inifer (initiator/transfer agent) for cationic polymerizations. Their research sheds light on the interaction of this compound with BCl3 in dichloromethane, providing insights into its application in polymer chemistry (Dittmer, Pask, & Nuyken, 1992).
Kinetics of Liquid-Phase Oxidation
Zawadiak, Jakubowski, and Stec (2005) investigated the kinetics of liquid-phase oxidation of isomeric methoxy-(1-methylethyl)benzenes, including 1-methoxy-4-(1-methylethyl)benzene, to produce corresponding hydroperoxides. Their research contributes valuable data on the oxidizability and thermal stability of these compounds (Zawadiak, Jakubowski, & Stec, 2005).
Application in Organometallics
The synthesis and structural studies of certain organometallic complexes that involve benzene, 1-ethyl-4-(1-methylethyl)-, are another significant area of research. Longmire, Zhang, and Shang (1998) synthesized chiral tridentate ligand complexes, highlighting their potential use in asymmetric reactions and organometallic chemistry (Longmire, Zhang, & Shang, 1998).
Aromatic Hydrocarbon Separation
Arce et al. (2007) explored the use of 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide for the separation of aromatic hydrocarbons like benzene from alkanes. Their research is crucial for developing more efficient and environmentally friendly liquid extraction processes in chemical industries (Arce et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-4-10-5-7-11(8-6-10)9(2)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUDUUDWUWUTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195001 | |
Record name | Benzene, 1-ethyl-4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-ethyl-4-(1-methylethyl)- | |
CAS RN |
4218-48-8 | |
Record name | Benzene, 1-ethyl-4-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004218488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethyl-4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.